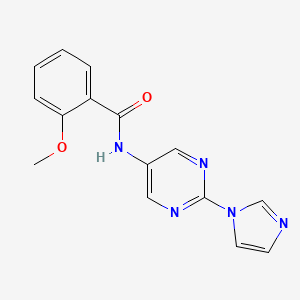

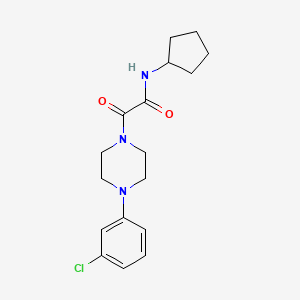

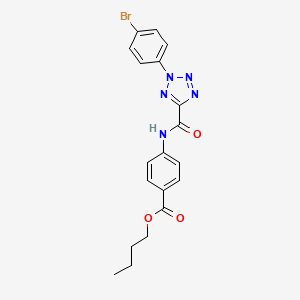

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2-methoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The imidazole name was reported by Arthur Rudolf Hantzsch (1857–1935) in 1887 . 1, 3-diazole is an amphoteric in nature i.e. it shows both acidic and basic properties .

Molecular Structure Analysis

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Wissenschaftliche Forschungsanwendungen

Heterocyclic Compounds in Optical Sensors

Heterocyclic compounds, including those with imidazole and pyrimidine rings, are significant in organic chemistry for their biological and medicinal applications. Notably, pyrimidine derivatives are utilized as exquisite sensing materials due to their ability to form coordination and hydrogen bonds, making them appropriate for use as sensing probes. This has led to the development of various pyrimidine-based optical sensors, highlighting the compound's relevance in the synthesis of materials with sensing capabilities (Jindal & Kaur, 2021).

Heterocyclic N-oxides in Drug Applications

Heterocyclic N-oxide derivatives, including those synthesized from imidazole, have been recognized for their versatility as synthetic intermediates and their biological importance. These compounds are integral in various areas, such as metal complexes formation, catalysts design, asymmetric catalysis and synthesis, and notably, medicinal applications, showcasing potential in anticancer, antibacterial, and anti-inflammatory activities. This underscores the compound's relevance in advanced chemistry and drug development investigations (Li et al., 2019).

Synthetic and Medicinal Aspects of Pyrazolo[1,5-a]pyrimidine Scaffold

The pyrazolo[1,5-a]pyrimidine scaffold, a related structural framework, has been extensively explored for its broad range of medicinal properties, including anticancer, CNS agents, anti-infectious, and anti-inflammatory activities. The extensive research and structure-activity relationship (SAR) studies on this scaffold demonstrate the potential for further exploitation in drug development, providing a foundation for the synthesis of novel therapeutic agents (Cherukupalli et al., 2017).

Imidazole Derivatives in Antitumor Activity

Imidazole derivatives, including compounds with structural similarities to N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2-methoxybenzamide, have been reviewed for their antitumor activity. Various imidazole-based compounds have been investigated, some of which have advanced to preclinical testing, highlighting their potential in the search for new antitumor drugs and the synthesis of compounds with diverse biological properties (Iradyan et al., 2009).

Unnatural Base Pairs for Synthetic Biology

Research on the development of unnatural base pairs, including those involving imidazo[5',4':4.5]pyrido[2,3-d]pyrimidines, highlights the compound's significance in synthetic biology. These unnatural base pairs, exhibiting shape complementarity, enhanced stacking ability, and hydrogen-bonding patterns, demonstrate the potential for creating novel genetic systems and expanding the capabilities of synthetic biology (Saito-Tarashima & Minakawa, 2018).

Eigenschaften

IUPAC Name |

N-(2-imidazol-1-ylpyrimidin-5-yl)-2-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O2/c1-22-13-5-3-2-4-12(13)14(21)19-11-8-17-15(18-9-11)20-7-6-16-10-20/h2-10H,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDHJWRHKJXFEDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=CN=C(N=C2)N3C=CN=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(1H-imidazol-1-yl)pyrimidin-5-yl)-2-methoxybenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

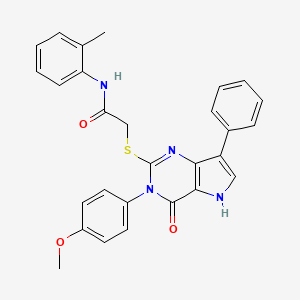

![5-ethyl-2-phenyl-7-(4-phenylpiperazine-1-carbonyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2989359.png)

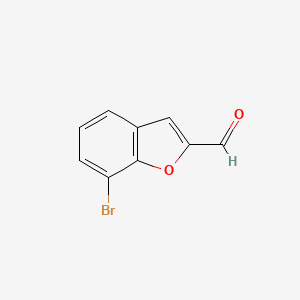

![1-(3-methoxyphenyl)-3-(3-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2989363.png)

![6-{[(2-Methylphenyl)methyl]sulfanyl}pyrimidin-4-amine](/img/structure/B2989365.png)

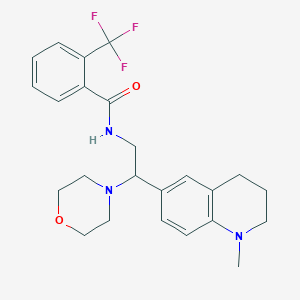

![[1-[4-(Dimethylamino)-3-formylbenzoyl]pyrrolidin-3-yl] N,N-dimethylcarbamate](/img/structure/B2989373.png)

![N-[(5-phenyl-1,2-oxazol-3-yl)methyl]prop-2-enamide](/img/structure/B2989377.png)

![3-[(4-chlorophenyl)sulfanyl]-N-methyl-2-phenyl-4-quinolinecarboxamide](/img/structure/B2989378.png)